molecular formula C17H14ClFO3 B2601667 Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate CAS No. 344280-75-7

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate

Cat. No.: B2601667
CAS No.: 344280-75-7
M. Wt: 320.74
InChI Key: CKTVCXZZWVAHDP-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid.

    Reduction: 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorophenyl and fluorophenyl groups enhances its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)-2-(4-fluorophenyl)-4-oxobutanoate
  • Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate
  • Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxopentanoate

Uniqueness

Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate is unique due to the combination of chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFO3/c1-22-17(21)15(11-4-8-14(19)9-5-11)10-16(20)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTVCXZZWVAHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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